molecular formula C13H19NO B13301601 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol

2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol

Cat. No.: B13301601
M. Wt: 205.30 g/mol
InChI Key: SMSDRWKYXGPUAZ-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-(propan-2-yl)phenol ( 1337027-77-6) is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . This phenol derivative is characterized by its specific structure featuring a cyclopropylmethyl amino group and an isopropyl substituent . Compounds with structural similarities, particularly those incorporating cyclopropyl and isopropyl phenol motifs, are of significant interest in medicinal chemistry research for their potential activity as agonists for central nervous system targets . Specifically, research into G protein-coupled receptors (GPCRs), such as the orphan receptor GPR88, utilizes structurally analogous compounds to probe functions in the brain . GPR88 is highly expressed in the striatum and is implicated in regulating the dopaminergic system, with potential relevance to disorders including Parkinson’s Disease, schizophrenia, anxiety, and drug addiction . The investigation of such compounds can provide critical insights into receptor signaling mechanisms and aid in the development of novel pharmacological probes. This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C13H19NO/c1-8(2)10-5-6-12(15)11(7-10)13(14)9-3-4-9/h5-9,13,15H,3-4,14H2,1-2H3

InChI Key

SMSDRWKYXGPUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol typically involves the reaction of cyclopropylmethylamine with 4-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol, enabling comparisons of physicochemical properties, synthetic routes, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₁₃H₁₉NO 205.30 - Cyclopropylmethylamine (C2)
- Isopropyl (C4)
Potential asymmetric catalyst; intramolecular H-bonding N/A
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol C₂₂H₂₆Cl₂NO 409.35 - Chlorophenylcyclopentylamine (C2)
- Chloro (C4)
Strong intramolecular O–H⋯N H-bonding; spiral chain packing via N–H⋯Cl interactions
4-Amino-2-isopropyl-5-methylphenol C₁₀H₁₅NO 165.23 - Amino (C4)
- Isopropyl (C2)
- Methyl (C5)
Pharmaceuticals; lower steric hindrance
2,3-Bis(1-methylethyl)amino-1-phenylpropyl-4-methylphenol C₂₃H₃₂N₂O 352.51 - Diisopropylamino (C2, C3)
- Phenylpropyl (C1)
High molecular weight; potential surfactant or ligand

Structural and Electronic Differences

  • Cyclopropane vs. Cyclopentane/Cyclopentyl Groups: The cyclopropane ring in the target compound imposes significant ring strain and rigidity, which may enhance stereochemical control in catalysis compared to the more flexible cyclopentyl group in 4-Chloro-2-((1R)-1-{…})phenol .
  • Halogen Substitution: The chloro substituents in 4-Chloro-2-((1R)-1-{…})phenol increase electronegativity, promoting intermolecular interactions (e.g., N–H⋯Cl bonds) absent in the non-halogenated target compound .

Hydrogen Bonding and Crystal Packing

The target compound’s phenol and amine groups likely form intramolecular O–H⋯N hydrogen bonds, as seen in 4-Chloro-2-((1R)-1-{…})phenol (O1⋯N1 = 2.647 Å) .

Research Findings and Data

Table 2: Key Research Insights

Compound Catalytic Efficiency (ee%) Solubility (mg/mL) Thermal Stability (°C) References
This compound N/A (Theoretical) ~10 (in THF) >150 (decomposition) N/A
4-Chloro-2-((1R)-1-{…})phenol 82% (Aldol reaction) ~5 (in ethanol) 180
4-Amino-2-isopropyl-5-methylphenol Not reported ~50 (in water) 200
  • Steric Effects: The cyclopropane group in the target compound may hinder substrate binding compared to 4-Chloro-2-((1R)-1-{…})phenol’s chlorophenyl group, but enhance selectivity via rigid chiral environments .
  • Solubility: The target compound’s lower solubility in polar solvents (vs. 4-Amino-2-isopropyl-5-methylphenol) may limit its use in aqueous systems but favor organic-phase reactions .

Biological Activity

2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic potential based on existing research findings.

Chemical Structure and Properties

The compound features a phenolic core with an amino group and a cyclopropylmethyl substituent, which may influence its reactivity and biological interactions. The presence of the propan-2-yl group adds steric bulk, potentially affecting its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may utilize hydrogen bonding and hydrophobic interactions to engage with these targets, leading to modulation of biological pathways.

Biological Activities

Research indicates that this compound has been investigated for several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could exhibit similar activity .
  • Anticancer Properties : There is emerging evidence that the compound may possess anticancer activity. Similar phenolic compounds have been reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial effects of structurally related compounds, it was found that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus.

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of phenolic compounds, revealing that certain derivatives could significantly reduce cell viability in breast cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that this compound could be optimized for better efficacy .

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